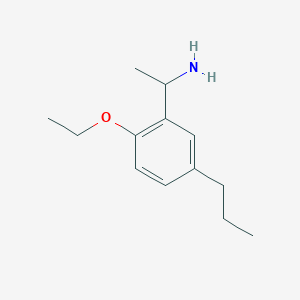

1-(2-Ethoxy-5-propylphenyl)ethanamine

Description

Contextualization within Modern Organic Chemistry Research

In the landscape of modern organic chemistry, the synthesis and characterization of novel molecules with potential bioactivity are of paramount importance. The structure of 1-(2-Ethoxy-5-propylphenyl)ethanamine, featuring a substituted phenyl ring attached to an ethylamine (B1201723) backbone, places it within the well-established class of phenethylamines. Research in this area often focuses on the development of efficient synthetic routes and the detailed analysis of structure-activity relationships (SAR). The specific arrangement of the ethoxy and propyl groups on the phenyl ring, along with the amine on the ethyl chain, presents a unique synthetic challenge and an opportunity to explore its chemical properties and potential interactions.

Significance of Substituted Phenethylamines in Chemical Biology and Medicinal Chemistry Research

Substituted phenethylamines are a cornerstone of medicinal chemistry and chemical biology due to their diverse pharmacological activities. nih.govresearchgate.net This class of compounds includes a wide array of molecules that can act as neurotransmitter analogs, enzyme inhibitors, and receptor ligands. mdpi.com The phenethylamine (B48288) scaffold is a key pharmacophore found in many endogenous neurochemicals, such as dopamine (B1211576) and norepinephrine, which underscores its biological relevance. researchgate.net

The academic significance of studying compounds like this compound lies in the potential to uncover new pharmacological tools or therapeutic leads. Variations in the substitution pattern on the phenyl ring and the ethylamine side chain can dramatically alter a molecule's interaction with biological targets, leading to a wide spectrum of effects. mdpi.com Research into these compounds contributes to a deeper understanding of how subtle structural modifications influence biological activity, a fundamental principle in drug design and discovery.

Research Trajectories and Academic Objectives for this compound

While specific research on this compound is not extensively documented in publicly available literature, research trajectories can be inferred based on its structural similarity to other well-studied substituted phenethylamines. Key academic objectives for a compound of this nature would likely include:

Synthesis and Characterization: The primary objective would be the development of a stereoselective synthesis to produce the individual enantiomers of this compound. Following synthesis, comprehensive characterization using various analytical techniques would be essential to confirm its structure and purity.

Pharmacological Profiling: A crucial research direction would involve screening the compound against a panel of biological targets, particularly those associated with the central nervous system, such as serotonin (B10506) and dopamine receptors, given the known activities of other phenethylamines. mdpi.com

Structure-Activity Relationship (SAR) Studies: Investigating how the specific ethoxy and propyl substitutions contribute to its biological activity profile would be a significant objective. This could involve the synthesis and testing of analogs with different alkyl groups or substitution patterns.

Metabolic Stability and Pharmacokinetic Studies: Understanding how the compound is metabolized and its pharmacokinetic properties would be essential for any further development.

Overview of Research Methodologies Applicable to the Compound

A comprehensive academic investigation of this compound would employ a range of standard and advanced research methodologies.

Synthesis and Characterization:

| Methodology | Purpose |

| Retrosynthetic Analysis | To design a logical and efficient synthetic route. |

| Multi-step Organic Synthesis | To construct the target molecule from commercially available starting materials. |

| Chiral Chromatography | To separate the enantiomers of the final compound. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the chemical structure and confirm the connectivity of atoms. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. |

| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. |

Pharmacological and Biological Evaluation:

| Methodology | Purpose |

| Radioligand Binding Assays | To determine the affinity of the compound for various receptors. |

| Functional Assays | To measure the biological response elicited by the compound at its target receptors (e.g., agonist or antagonist activity). |

| In vitro Metabolic Studies | To identify the metabolic pathways of the compound using liver microsomes or hepatocytes. |

| In vivo Animal Models | To assess the compound's effects in a living organism, though this falls outside the immediate scope of chemical characterization. |

Structure

3D Structure

Properties

CAS No. |

634150-54-2 |

|---|---|

Molecular Formula |

C13H21NO |

Molecular Weight |

207.31 g/mol |

IUPAC Name |

1-(2-ethoxy-5-propylphenyl)ethanamine |

InChI |

InChI=1S/C13H21NO/c1-4-6-11-7-8-13(15-5-2)12(9-11)10(3)14/h7-10H,4-6,14H2,1-3H3 |

InChI Key |

YVAQPHJLVNPPNC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=C(C=C1)OCC)C(C)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Ethoxy 5 Propylphenyl Ethanamine

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 1-(2-Ethoxy-5-propylphenyl)ethanamine suggests logical bond disconnections to identify plausible starting materials. The primary disconnection strategy involves breaking the carbon-nitrogen bond of the ethanamine moiety. This approach points to a reductive amination pathway, a common and effective method for amine synthesis. chemicalbook.com

This disconnection leads to two key precursors: a ketone (2-ethoxy-5-propylacetophenone) and an aminating agent such as ammonia (B1221849) or a protected form of ammonia. Alternatively, a disconnection of the carbon-carbon bond between the aromatic ring and the ethylamine (B1201723) side chain is less common for this type of molecule but could be considered in more complex synthetic designs.

Another viable retrosynthetic approach involves the disconnection of the ethyl group from the ethanamine side chain, suggesting a pathway from a corresponding nitro compound. This points towards a Henry reaction (nitroaldol condensation) between 2-ethoxy-5-propylbenzaldehyde (B1394663) and a nitromethane (B149229) source, followed by reduction of the resulting nitroalkene or nitroalcohol. chemicalbook.com

Established Synthetic Routes and Precursors

Established synthetic routes for compounds analogous to this compound often rely on multi-step sequences starting from readily available substituted phenols or benzaldehydes.

Synthesis of Key Intermediates (e.g., 2-Ethoxy-5-propylbenzaldehyde)

The synthesis of the crucial intermediate, 2-ethoxy-5-propylbenzaldehyde, can be achieved through several methods. One common approach is the Williamson ether synthesis, starting from the corresponding hydroxybenzaldehyde.

A plausible synthetic route begins with 2-hydroxy-5-propylbenzaldehyde. This precursor can be prepared via various formylation reactions of 4-propylphenol. The subsequent etherification with an ethylating agent, such as ethyl bromide or diethyl sulfate, in the presence of a base, yields 2-ethoxy-5-propylbenzaldehyde. umich.edu A study by Katritzky et al. describes the direct O-alkylation of 2-hydroxy-5-methoxybenzaldehyde (B1199172) with alkyl bromides or iodides to produce 2-alkoxy-5-methoxybenzaldehydes in high yields, a method that is applicable to the synthesis of 2-ethoxy-5-propylbenzaldehyde. umich.eduacs.org

| Starting Material | Reagents | Product | Yield (%) |

| 2-Hydroxy-5-propylbenzaldehyde | Ethyl bromide, K2CO3 | 2-Ethoxy-5-propylbenzaldehyde | High |

| 2-Hydroxy-5-methoxybenzaldehyde | Various alkyl halides, K2CO3 | 2-Alkoxy-5-methoxybenzaldehydes | High umich.eduacs.org |

Formation of the Ethanamine Moiety (e.g., Henry reaction followed by reduction)

Once the key intermediate 2-ethoxy-5-propylbenzaldehyde is obtained, the ethanamine moiety can be introduced. The Henry reaction provides a classic and reliable method for this transformation. chemicalbook.comgoogle.com This reaction involves the base-catalyzed condensation of the aldehyde with nitromethane to form a β-nitroalcohol. chemicalbook.com

The resulting nitroalcohol can then be reduced to the target this compound. Common reducing agents for this transformation include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, or chemical reduction with agents like lithium aluminum hydride (LiAlH4). The choice of reducing agent can influence the reaction conditions and selectivity.

An alternative to the Henry reaction is the reductive amination of a ketone precursor, 2-ethoxy-5-propylacetophenone. This ketone can be synthesized via Friedel-Crafts acylation of 1-ethoxy-4-propylbenzene. The subsequent reaction with ammonia or a primary amine in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation, yields the desired ethanamine. chemicalbook.com

Exploration of Novel Synthetic Pathways

Recent advancements in organic synthesis have opened new avenues for the preparation of substituted phenylethylamines with improved efficiency, selectivity, and sustainability.

Development of Chemo- and Regioselective Transformations

The development of chemo- and regioselective reactions is crucial for the efficient synthesis of complex molecules like this compound. For instance, modern cross-coupling reactions could offer a more direct approach to constructing the carbon skeleton.

Research into the regioselective synthesis of polysubstituted aromatic compounds provides a foundation for developing more streamlined routes. tandfonline.comtandfonline.com While not specifically documented for this exact molecule, the principles of directed ortho-metalation and other regioselective functionalization techniques could be applied to introduce the ethoxy and propyl groups onto a simpler aromatic precursor with high control.

Application of Modern Catalytic Systems in Synthesis

Modern catalytic systems, including those based on transition metals and organocatalysts, offer significant advantages in terms of reaction efficiency and stereoselectivity. For the synthesis of chiral amines like this compound, asymmetric catalysis is of particular interest.

The asymmetric reduction of an imine formed from 2-ethoxy-5-propylacetophenone, or the asymmetric hydrogenation of a corresponding nitroalkene derived from a Henry reaction, can be achieved using chiral catalysts. For example, chiral rhodium or ruthenium phosphine (B1218219) complexes are well-established for the asymmetric hydrogenation of C=N and C=C double bonds. acs.org

Furthermore, biocatalysis, utilizing enzymes such as transaminases, has emerged as a powerful tool for the synthesis of chiral amines. A transaminase could potentially convert 2-ethoxy-5-propylacetophenone directly into the corresponding (R)- or (S)-enantiomer of this compound with high enantiomeric excess.

| Catalytic System | Reaction Type | Potential Advantage |

| Chiral Rh/Ru-phosphine complexes | Asymmetric Hydrogenation | High enantioselectivity |

| Transaminase enzymes | Biocatalytic Amination | High enantioselectivity, mild conditions |

| Copper-based catalysts | Oxidative Coupling/Amination | Novel bond formations acs.org |

Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical intermediates to minimize environmental impact. nih.govrsc.org In the context of synthesizing this compound, several green strategies can be employed.

Reductive amination itself is considered a greener alternative to other methods like alkylation of amines with alkyl halides, as it often proceeds in a single pot, reducing waste from intermediate purification steps. nih.gov The choice of reagents and reaction conditions significantly influences the greenness of the process.

Atom Economy: Catalytic hydrogenation offers high atom economy as hydrogen is the only reagent consumed in the reduction step.

Safer Solvents: Utilizing greener solvents like ethanol (B145695) or even water, where possible, is preferable to hazardous solvents like chlorinated hydrocarbons. Recent research has explored the use of glycerol (B35011) as a green, recyclable solvent for reductive amination. rsc.org

Renewable Feedstocks: While not directly applicable to the core synthesis, the sourcing of starting materials from renewable feedstocks is a key green chemistry principle.

Catalysis: The use of catalytic methods, such as catalytic hydrogenation or enzyme-catalyzed reactions, is inherently greener than stoichiometric reactions. nih.gov

Table 2: Green Chemistry Considerations in Reductive Amination

| Principle | Application in Synthesis |

| Prevention | One-pot reductive amination to minimize waste. nih.gov |

| Atom Economy | Use of catalytic hydrogenation (H₂). |

| Less Hazardous Chemical Syntheses | Replacement of toxic reagents like sodium cyanoborohydride with safer alternatives like sodium borohydride (B1222165) or 2-picoline borane. nih.gov |

| Designing Safer Chemicals | The final product's properties are fixed, but the synthetic route can be designed to avoid hazardous intermediates. |

| Safer Solvents & Auxiliaries | Use of ethanol, water, or glycerol as solvents. rsc.org |

| Design for Energy Efficiency | Employing catalytic methods that operate at lower temperatures and pressures. |

| Use of Renewable Feedstocks | Sourcing starting materials from bio-based sources if feasible. |

| Reduce Derivatives | Direct reductive amination avoids the need for protecting groups. |

| Catalysis | Preference for catalytic hydrogenation or biocatalysis over stoichiometric reagents. nih.gov |

Stereoselective Synthesis of this compound

As this compound is a chiral molecule, the synthesis of single enantiomers is often required for pharmaceutical applications. This can be achieved through several stereoselective strategies.

Chiral Auxiliary Approaches

In this approach, an achiral ketone precursor is reacted with a chiral auxiliary to form a diastereomeric intermediate. Subsequent reduction of the C=N bond is directed by the chiral auxiliary, leading to the formation of one enantiomer of the amine in excess. The auxiliary is then cleaved to yield the desired chiral amine. Examples of chiral auxiliaries that have been successfully employed in the synthesis of other chiral amines include pseudoephenamine and derivatives of 1-phenylethylamine. acs.orgnih.gov For instance, (S)-1-(2,4,6-triisopropylphenyl)ethylamine has been used as a chiral auxiliary in the asymmetric synthesis of γ-amino acid derivatives. acs.org While specific application to this compound is not documented, this approach remains a viable strategy.

Asymmetric Catalysis in Amination Reactions

Asymmetric catalysis offers a more elegant and atom-economical approach to enantiomerically pure amines. This involves the use of a chiral catalyst to directly convert the achiral ketone to a single enantiomer of the amine. While specific catalysts for the asymmetric reductive amination of 2-ethoxy-5-propylacetophenone are not reported, significant research has been dedicated to the development of chiral catalysts for the synthesis of other 1-arylethylamines. nsf.gov These often involve transition metal complexes with chiral ligands or chiral Brønsted acids.

Resolution Techniques for Enantiomeric Separation

The most common method for obtaining enantiomerically pure amines on an industrial scale is through the resolution of a racemic mixture. wikipedia.org This is typically achieved by reacting the racemic amine with a chiral resolving agent, usually a chiral acid, to form a pair of diastereomeric salts. libretexts.orglibretexts.org These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. nih.gov

For the resolution of this compound, chiral acids like (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid could be employed. libretexts.org The choice of resolving agent and solvent is critical and often determined empirically to achieve efficient separation. nih.govnih.gov After separation, the desired enantiomer of the amine can be liberated from the diastereomeric salt by treatment with a base.

Enzymatic resolution presents another powerful technique. nih.gov Lipases and other enzymes can selectively acylate one enantiomer of a racemic amine, allowing for the easy separation of the acylated and unreacted enantiomers. nih.gov

Table 3: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type | Comments |

| (+)-Tartaric Acid | Chiral Dicarboxylic Acid | Widely available and commonly used for resolving basic compounds. nih.govlibretexts.org |

| (-)-Mandelic Acid | Chiral α-Hydroxy Acid | Effective for a range of amines. libretexts.org |

| (+)-Camphor-10-sulfonic Acid | Chiral Sulfonic Acid | Strong acid, useful for forming crystalline salts. libretexts.org |

| N-Acetyl-L-leucine | Chiral Amino Acid Derivative | Has been used for the resolution of a similar compound, (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine. |

Optimization of Synthetic Yields and Purity Profiles

The optimization of synthetic protocols is crucial for maximizing yield and ensuring the high purity of the final product. For the reductive amination of 2-ethoxy-5-propylacetophenone, several parameters can be adjusted.

Stoichiometry of Reagents: The molar ratio of the ketone, amine source, and reducing agent needs to be carefully controlled to minimize side reactions, such as the reduction of the ketone to the corresponding alcohol or over-alkylation of the amine.

Solvent: The choice of solvent can influence the rate and selectivity of the reaction. For instance, in diastereomeric salt crystallization, the solvent system is critical for achieving good separation of the diastereomers. nih.gov

Temperature and Reaction Time: These parameters are optimized to ensure complete conversion while minimizing the formation of degradation products.

Catalyst Loading: In catalytic hydrogenations, the amount of catalyst used will affect the reaction rate and cost-effectiveness.

Purification: The final purity of this compound is achieved through appropriate purification techniques, such as distillation or recrystallization of its salt form. For enantiomerically pure forms, the efficiency of the resolution step is paramount, and multiple recrystallizations of the diastereomeric salt may be necessary to achieve high enantiomeric excess. nih.gov

By systematically optimizing these factors, it is possible to develop a robust and efficient process for the synthesis of this compound with high yield and purity.

Molecular Structure, Stereochemistry, and Conformational Analysis of 1 2 Ethoxy 5 Propylphenyl Ethanamine

Detailed Molecular Architecture and Substitution Patterns

The molecular structure of 1-(2-Ethoxy-5-propylphenyl)ethanamine is characterized by a benzene (B151609) ring with a specific arrangement of substituents that significantly influence its properties. The core of the molecule is a phenyl group, to which an ethanamine side chain is attached. The substitution pattern on the phenyl ring is key to its identity: an ethoxy group (-OCH2CH3) is located at the second position (ortho to the ethanamine chain), and a propyl group (-CH2CH2CH3) is at the fifth position (meta to the ethoxy group and para to the ethanamine chain).

This arrangement of an electron-donating ethoxy group and a lipophilic propyl group on the aromatic ring, combined with the chiral ethanamine side chain, creates a molecule with a distinct electronic and steric profile. The presence of these functional groups is fundamental to the compound's chemical reactivity and interactions.

Stereochemical Considerations and Enantiomeric Purity Assessment

A critical feature of this compound is the presence of a stereocenter at the alpha-carbon of the ethanamine side chain. This chirality means the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-1-(2-Ethoxy-5-propylphenyl)ethanamine and (S)-1-(2-Ethoxy-5-propylphenyl)ethanamine.

The spatial arrangement of the substituents around this chiral center is crucial as the two enantiomers can exhibit different biological activities and interactions with other chiral molecules. The assessment of enantiomeric purity, therefore, becomes a significant aspect of its analysis. Techniques such as chiral chromatography, particularly high-performance liquid chromatography (HPLC) with a chiral stationary phase, are essential for separating and quantifying the individual enantiomers.

Conformational Analysis through Spectroscopic and Computational Methods

The three-dimensional conformation of this compound is not static. Rotations around the single bonds, particularly the bond connecting the phenyl ring to the ethanamine side chain and the bonds within the ethoxy and propyl groups, allow the molecule to adopt various spatial arrangements. Understanding these preferred conformations is vital for predicting its reactivity and intermolecular interactions.

Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy, can provide valuable information about the conformational preferences of the molecule in solution. Computational chemistry offers a powerful complementary approach. Using methods like Density Functional Theory (DFT) and molecular mechanics, it is possible to model the potential energy surface of the molecule and identify its low-energy, and therefore most probable, conformations. These computational studies can elucidate the steric and electronic factors that govern the conformational landscape.

Investigating Intramolecular Interactions and Their Structural Implications

The specific arrangement of substituents in this compound gives rise to various intramolecular interactions that play a significant role in determining its stable conformations. The proximity of the ethoxy group to the ethanamine side chain can lead to steric hindrance, influencing the rotational barrier around the C-C bond connecting the side chain to the phenyl ring.

Advanced Analytical Methodologies for Research on 1 2 Ethoxy 5 Propylphenyl Ethanamine

Chromatographic Techniques for Separation and Purity Determination

Chromatography is an indispensable tool in chemical analysis, enabling the separation of a compound from impurities and, in the case of chiral molecules, from its enantiomer. The selection of the appropriate chromatographic technique is contingent on the physicochemical properties of the analyte, such as its volatility, polarity, and the presence of chiral centers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of non-volatile and thermally labile compounds like 1-(2-Ethoxy-5-propylphenyl)ethanamine. The development of a robust HPLC method necessitates the systematic optimization of several parameters to achieve efficient separation of the target compound from any potential impurities arising from its synthesis or degradation.

A typical reversed-phase HPLC method would be developed, as it is well-suited for moderately polar compounds. The method development would involve a systematic evaluation of:

Stationary Phase: A C18 column is a common starting point due to its hydrophobicity, which allows for good retention of the aromatic compound.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is generally employed. The gradient allows for the effective elution of compounds with a range of polarities.

Detection: A Diode Array Detector (DAD) or a UV-Vis detector would be suitable, set at a wavelength where the phenyl ring exhibits strong absorbance, typically around 254 nm.

The optimization process aims to achieve a sharp, symmetrical peak for the main compound, well-resolved from any impurity peaks. The retention time of the compound is a key identifier under specific chromatographic conditions.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~8.5 min |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS can be employed to identify and quantify volatile impurities that may not be easily detected by HPLC. The compound itself has sufficient volatility to be analyzed by GC, although derivatization may sometimes be used to improve its chromatographic behavior.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum for each component.

Table 2: Representative GC-MS Method Parameters

| Parameter | Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 280 °C (5 min) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-450 m/z |

| Expected Retention Time | ~10.2 min |

This compound possesses a chiral center at the carbon atom bearing the amino group, meaning it can exist as a pair of enantiomers. Chiral chromatography is a specialized form of chromatography used to separate these enantiomers. The determination of enantiomeric excess (%ee) is crucial as the biological activity of enantiomers can differ significantly.

Chiral separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for this purpose. The development of a chiral separation method involves screening various CSPs and mobile phases to find the optimal conditions for baseline separation of the two enantiomers.

Table 3: Example Chiral HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Chiralcel OD-H, 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (90:10:0.1) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 254 nm |

| Expected Retention Times | Enantiomer 1: ~12.1 min, Enantiomer 2: ~13.5 min |

Spectroscopic Techniques for Structural Elucidation and Verification

Spectroscopic techniques are employed to elucidate the molecular structure of a compound by probing the interaction of the molecule with electromagnetic radiation. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for structural confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR spectra are essential for the structural verification of this compound.

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton in the molecule. The chemical shift (δ) of each signal, its integration (the area under the peak), and its multiplicity (splitting pattern) provide a wealth of structural information. For instance, the ethoxy group would show a characteristic triplet and quartet, while the propyl group would exhibit a triplet, a sextet, and another triplet. The aromatic protons would appear as distinct signals in the downfield region, and the methine and amine protons would also have characteristic chemical shifts.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts of the carbon signals are indicative of their electronic environment (e.g., aromatic, aliphatic, attached to an oxygen or nitrogen).

Table 4: Predicted ¹H NMR and ¹³C NMR Chemical Shifts (in ppm) in CDCl₃

| ¹H NMR | Assignment | ¹³C NMR | Assignment |

|---|---|---|---|

| ~7.0-7.2 (m, 3H) | Ar-H | ~156.0 | Ar-C (C-O) |

| ~4.1 (q, 2H) | -OCH₂CH₃ | ~138.0 | Ar-C (C-propyl) |

| ~4.0 (q, 1H) | -CH(NH₂)CH₃ | ~128-130 | Ar-C |

| ~2.6 (t, 2H) | Ar-CH₂CH₂CH₃ | ~112.0 | Ar-C |

| ~1.6 (sext, 2H) | Ar-CH₂CH₂CH₃ | ~64.0 | -OCH₂CH₃ |

| ~1.4 (t, 3H) | -OCH₂CH₃ | ~49.0 | -CH(NH₂)CH₃ |

| ~1.3 (d, 3H) | -CH(NH₂)CH₃ | ~38.0 | Ar-CH₂CH₂CH₃ |

| ~0.9 (t, 3H) | Ar-CH₂CH₂CH₃ | ~24.0 | Ar-CH₂CH₂CH₃ |

| ~1.5 (br s, 2H) | -NH₂ | ~22.0 | -CH(NH₂)CH₃ |

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₃H₂₁NO), the calculated molecular weight is approximately 207.31 g/mol .

In an electron ionization (EI) mass spectrum, the molecule would be expected to show a molecular ion peak (M⁺) at m/z 207. The fragmentation pattern would provide further structural confirmation. Key fragment ions would be expected to arise from:

Loss of a methyl group from the ethanamine side chain, resulting in a fragment at m/z 192.

Cleavage of the C-C bond adjacent to the nitrogen, leading to a benzylic-type cation.

Fragmentation of the ethoxy and propyl groups.

High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule with high accuracy, providing further confidence in its identity.

Table 5: Expected Key Mass Spectral Fragments

| m/z | Proposed Fragment |

|---|---|

| 207 | [M]⁺ (Molecular Ion) |

| 192 | [M - CH₃]⁺ |

| 178 | [M - C₂H₅]⁺ |

| 164 | [M - C₃H₇]⁺ |

| 135 | [M - C₂H₅ - C₂H₄]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure of a compound by identifying its functional groups and probing its electronic system. For this compound, a combination of Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provides a comprehensive profile of its key chemical features.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, making IR spectroscopy a powerful tool for qualitative analysis. The structure of this compound contains a primary amine (-NH₂), an alkyl aryl ether (-O-CH₂-), an aromatic ring, and alkyl C-H bonds, each with distinct vibrational modes.

Primary amines are identifiable by a pair of medium-intensity absorption bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations. openstax.org A separate N-H bending (scissoring) vibration is typically observed around 1650-1580 cm⁻¹. orgchemboulder.com The C-N bond of an aromatic amine gives rise to a strong stretching band in the 1335-1250 cm⁻¹ range. orgchemboulder.com

The ether linkage, specifically an aryl alkyl ether, is characterized by two strong C-O stretching bands. libretexts.org These are typically an asymmetric stretch near 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹. blogspot.comquimicaorganica.org The aromatic nature of the compound is confirmed by C-H stretching absorptions just above 3000 cm⁻¹ and C=C ring stretching absorptions in the 1600-1450 cm⁻¹ region.

A hypothetical IR spectrum for this compound would consolidate these features. The table below outlines the expected characteristic absorption bands.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3450 - 3350 (two bands) | Medium |

| Primary Amine | N-H Bend (scissoring) | 1650 - 1580 | Medium-Sharp |

| Aromatic Amine | C-N Stretch | 1335 - 1250 | Strong |

| Alkyl Aryl Ether | C-O Stretch (asymmetric) | ~1250 | Strong |

| Alkyl Aryl Ether | C-O Stretch (symmetric) | ~1040 | Strong |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium-Weak |

| Alkyl Chains | C-H Stretch | 2960 - 2850 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems like aromatic rings. The benzene (B151609) chromophore typically exhibits three absorption bands: two primary bands (E1 and E2) below 210 nm and a weaker, secondary B-band (benzenoid band) around 255 nm. spcmc.ac.inquimicaorganica.org

Substitution on the benzene ring significantly influences the position and intensity of these bands. hnue.edu.vn The presence of auxochromes—substituents with non-bonding electrons like the ethoxy and amino groups—tends to shift the absorption maxima to longer wavelengths (a bathochromic or red shift). spcmc.ac.inup.ac.za This is due to the extension of the conjugated system through resonance. Given that this compound has three substituents on the benzene ring (ethoxy, propyl, and ethanamine), a noticeable bathochromic shift of the primary and secondary benzene bands is expected compared to unsubstituted benzene. up.ac.za

The predicted UV-Vis spectral data for the compound, likely measured in a solvent like ethanol (B145695), would show these shifted absorption maxima.

| Transition | Typical Benzene λₘₐₓ (nm) | Predicted λₘₐₓ for Substituted Compound (nm) |

| Primary Band (E2) | ~204 | > 210 |

| Secondary Band (B) | ~256 | > 260 |

Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uq.edu.au This technique involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms diffract the X-rays, creating a unique diffraction pattern of spots with varying intensities. numberanalytics.com By analyzing the positions and intensities of these spots, a detailed electron density map of the molecule can be constructed, revealing its atomic structure. youtube.com

For a small molecule like this compound, single-crystal X-ray diffraction would provide unambiguous data on its solid-state conformation. numberanalytics.com This includes:

Molecular Connectivity: Confirming the bonding arrangement of all atoms.

Stereochemistry: Determining the relative and absolute configuration if the compound crystallizes as a single enantiomer.

Conformational Details: Precisely measuring all bond lengths, bond angles, and torsion angles. This would reveal the orientation of the ethoxy and propyl groups relative to the phenyl ring and the conformation of the ethanamine side chain.

Intermolecular Interactions: Identifying and characterizing non-covalent interactions like hydrogen bonding (e.g., from the amine N-H groups) and van der Waals forces, which dictate how the molecules pack together in the crystal lattice.

The results of a crystallographic analysis are typically summarized in a Crystallographic Information File (CIF), which includes the unit cell dimensions (the basic repeating unit of the crystal), the space group (describing the symmetry of the crystal), and the atomic coordinates for every atom. A hypothetical data table summarizing such findings is presented below.

| Crystallographic Parameter | Description | Hypothetical Value |

| Chemical Formula | Sum of atoms in the molecule | C₁₃H₂₁NO |

| Formula Weight | Molar mass of the compound | 207.31 g/mol |

| Crystal System | Classification based on unit cell axes and angles | Monoclinic |

| Space Group | Symmetry elements of the unit cell | P2₁/c |

| Unit Cell Dimensions | a, b, c (lengths); α, β, γ (angles) | a = 10.5 Å, b = 8.2 Å, c = 15.1 Å; α = 90°, β = 95.5°, γ = 90° |

| Volume | Volume of the unit cell | 1295 ų |

| Z | Number of molecules per unit cell | 4 |

Structure Activity Relationship Sar and Mechanistic Studies of 1 2 Ethoxy 5 Propylphenyl Ethanamine at the Molecular Level

Theoretical Frameworks for Molecular Interactions

The interaction of any ligand, such as 1-(2-Ethoxy-5-propylphenyl)ethanamine, with a biological target is governed by the principles of molecular recognition. This process is driven by a combination of non-covalent interactions, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. The specific arrangement of functional groups on the this compound molecule dictates its ability to form these interactions within the binding pocket of a receptor.

The phenethylamine (B48288) scaffold, which forms the core of this compound, is a well-established pharmacophore for various monoamine receptors, including serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. The primary amine of the ethanamine side chain is typically protonated at physiological pH, allowing it to form a crucial ionic bond with a conserved aspartate residue in the third transmembrane domain of many G-protein coupled receptors (GPCRs). The aromatic phenyl ring serves as a scaffold for substituents that modulate receptor affinity and selectivity through various interactions.

Investigating Interactions with Biological Targets in In Vitro Systems

To experimentally probe the theoretical interactions of this compound, various in vitro techniques are employed. These methods allow for the characterization of the compound's binding affinity and functional activity at specific molecular targets in a controlled environment.

Molecular Docking and Simulation Studies with Receptor Models

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For this compound, docking studies would likely be performed using homology models of potential targets such as the serotonin 5-HT2A receptor, a common target for substituted phenethylamines. aspetjournals.orgnih.gov In such a model, the protonated amine of the ethanamine side chain would be predicted to form a salt bridge with a key aspartate residue (e.g., Asp155 in the 5-HT2A receptor).

The phenyl ring of the compound would be expected to engage in hydrophobic and aromatic stacking interactions with non-polar and aromatic amino acid residues within the binding pocket. aspetjournals.org Molecular dynamics simulations can further refine these static docking poses, providing insights into the dynamic behavior of the ligand-receptor complex over time and the stability of the key interactions. These simulations can help to elucidate how the ligand induces conformational changes in the receptor, leading to its activation or inhibition.

In Vitro Ligand-Binding Assays and Enzyme Interaction Studies

Radioligand binding assays are a cornerstone of in vitro pharmacology, used to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is competed off by the test compound, in this case, this compound. The concentration of the test compound required to displace 50% of the radioligand (the IC50 value) can be used to calculate its binding affinity (Ki). Based on the structure of this compound, it would be hypothesized to have affinity for various serotonin receptors, particularly of the 5-HT2 family.

Enzyme interaction studies, such as those investigating inhibition of monoamine oxidase (MAO), could also be relevant. Phenethylamines are structurally similar to monoamine neurotransmitters and can be substrates or inhibitors of MAO. Such studies would reveal if this compound has the potential to alter neurotransmitter metabolism.

Influence of Stereochemistry on Molecular Recognition

The ethanamine side chain of this compound contains a chiral center at the alpha-carbon. This means the compound can exist as two enantiomers, (R)-1-(2-Ethoxy-5-propylphenyl)ethanamine and (S)-1-(2-Ethoxy-5-propylphenyl)ethanamine. It is a well-established principle in pharmacology that stereochemistry plays a critical role in molecular recognition, as biological receptors are themselves chiral environments.

Often, one enantiomer will exhibit significantly higher affinity and/or efficacy at a particular receptor compared to the other. This is because the three-dimensional arrangement of substituents around the chiral center of one enantiomer allows for a more optimal fit and interaction with the specific amino acid residues in the receptor's binding pocket. For many psychoactive phenethylamines, the (R)-enantiomer is the more potent isomer at 5-HT2A receptors. Therefore, it would be hypothesized that the (R)-enantiomer of this compound would also display higher activity.

Elucidating the Role of the Ethoxy and Propyl Substituents on Molecular Activity

The specific nature and position of the substituents on the phenyl ring are critical determinants of the pharmacological profile of a phenethylamine. In this compound, these are the 2-ethoxy and 5-propyl groups.

The combination of a 2-alkoxy and a 5-alkyl group is a common motif in potent 5-HT2 receptor agonists. The interplay between the electronic and steric properties of the ethoxy and propyl groups will ultimately define the specific pharmacological profile of this compound.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a powerful tool in ligand-based drug design. A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to be active at a particular biological target. For 5-HT2A receptor agonists, a common pharmacophore model includes a protonatable amine, an aromatic ring, and one or more hydrogen bond acceptor/donor sites and hydrophobic regions.

Based on the structure of this compound and its comparison to known 5-HT2A agonists, a pharmacophore model could be proposed. This model would include:

A positive ionizable feature corresponding to the protonated primary amine.

An aromatic ring feature.

A hydrogen bond acceptor feature from the oxygen of the 2-ethoxy group.

A hydrophobic feature corresponding to the 5-propyl group.

Metabolic Pathways and in Vitro Biotransformation of 1 2 Ethoxy 5 Propylphenyl Ethanamine

Predicted Metabolic Transformations and Sites of Metabolism

There is no available information from predictive models or metabolic simulation studies for 1-(2-Ethoxy-5-propylphenyl)ethanamine.

In Vitro Studies Using Liver Microsomes or Hepatocytes for Metabolite Identification

No published in vitro studies utilizing human or animal liver microsomes or hepatocytes to identify the metabolites of this compound were found.

Enzymatic Pathways Involved in Biotransformation (e.g., Cytochrome P450 Isoenzymes)

The specific cytochrome P450 (CYP) isoenzymes or other enzymatic pathways responsible for the biotransformation of this compound have not been documented in the scientific literature.

Isolation and Structural Characterization of In Vitro Metabolites

There are no reports on the isolation and subsequent structural elucidation of in vitro metabolites of this compound.

Design and Synthesis of Derivatives and Analogs of 1 2 Ethoxy 5 Propylphenyl Ethanamine for Sar Expansion

Rational Design Strategies for Structural Modification

Rational design strategies for modifying 1-(2-ethoxy-5-propylphenyl)ethanamine would theoretically focus on several key structural motifs. These include the ethoxy group at the 2-position, the propyl group at the 5-position of the phenyl ring, and the ethanamine side chain. The goal of such modifications would be to probe the steric and electronic requirements of its potential biological target. Strategies could involve isosteric replacements, where one functional group is replaced by another with similar physical or chemical properties, or scaffold hopping, which aims to replace the core structure while maintaining the key pharmacophoric features. However, without a known biological target or initial activity data, these strategies remain purely hypothetical for this specific molecule.

Synthetic Methodologies for Preparing Analog Libraries

The synthesis of an analog library of this compound would likely start from commercially available substituted phenols or benzaldehydes. A general synthetic route could involve the formation of the core phenylacetone (B166967) intermediate, followed by reductive amination to introduce the amine functionality. The preparation of a library would necessitate parallel synthesis techniques to efficiently generate a multitude of derivatives with varied substituents on the aromatic ring and modifications to the side chain.

Systematic Variation of Aromatic Substituents

Systematic variation of the aromatic substituents is a cornerstone of SAR studies. For this compound, this would involve modifying the ethoxy and propyl groups.

Table 1: Hypothetical Variations of the Aromatic Ring of this compound

| Position | Original Substituent | Potential Modifications | Rationale for Modification |

| 2 | Ethoxy (-OCH2CH3) | Methoxy, Propoxy, Isopropoxy, Halogens (F, Cl, Br) | To explore the impact of substituent size, lipophilicity, and electronic effects on activity. |

| 5 | Propyl (-CH2CH2CH3) | Alkyl (Methyl, Ethyl, Butyl), Cycloalkyl, Halogens, Trifluoromethyl | To investigate the influence of the size, shape, and electronic nature of the substituent in this region. |

Modification of the Ethanamine Side Chain

The ethanamine side chain is another critical component for modification. Changes to its length, branching, and the amine group itself can have profound effects on a compound's properties.

Table 2: Hypothetical Modifications of the Ethanamine Side Chain

| Modification Type | Original Feature | Potential Changes | Purpose of Modification |

| Chain Length | Ethyl | Methyl, Propyl, Butyl | To determine the optimal distance between the phenyl ring and the amine group. |

| Alkylation of Amine | Primary Amine (-NH2) | Secondary Amine (-NHR), Tertiary Amine (-NR2) | To alter basicity, lipophilicity, and potential for hydrogen bonding. |

| Methyl Group | Alpha-Methyl | No methyl, Gem-dimethyl | To assess the role of the methyl group on potency and metabolic stability. |

Evaluation of Modified Structures via Computational Modeling for Potential Altered Activity

In the absence of experimental data, computational modeling would be an invaluable tool. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking could be employed. QSAR models would attempt to correlate the physicochemical properties of the hypothetical analogs with their predicted biological activity. Molecular docking, assuming a biological target could be identified, would involve simulating the binding of these designed analogs into the active site of the target protein. This would provide insights into potential binding modes and affinities, helping to prioritize which analogs to synthesize.

Unfortunately, the lack of published research on this compound and its analogs means that the application of these well-established scientific principles to this specific compound has not been documented. Any discussion on its SAR remains speculative until foundational research is conducted and made publicly available.

Computational Chemistry and Molecular Modeling Applications in Research on 1 2 Ethoxy 5 Propylphenyl Ethanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical (QC) calculations, grounded in the principles of quantum mechanics, are employed to study the behavior of electrons within a molecule. nih.gov These methods provide detailed information about electronic structure, molecular geometries, and reaction mechanisms. One of the most widely used approaches in this domain is Density Functional Theory (DFT), which models the electronic structure of a molecule with high accuracy and computational efficiency by focusing on the electron density. mdpi.comnih.gov

For 1-(2-Ethoxy-5-propylphenyl)ethanamine, DFT calculations can determine its optimal three-dimensional geometry by finding the lowest energy arrangement of its atoms. Furthermore, these calculations reveal crucial electronic properties. nih.gov For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be computed. The HOMO-LUMO gap is a critical parameter, as it provides an estimate of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

Conceptual DFT also allows for the calculation of reactivity indices, which predict how the molecule will interact with other chemical species. mdpi.com Global indices like electronic chemical potential (μ), electrophilicity (ω), and nucleophilicity (N) offer a quantitative measure of the molecule's tendency to accept or donate electrons in a reaction. mdpi.com Local reactivity descriptors, such as Parr functions, can pinpoint the specific atoms within the molecule that are most susceptible to electrophilic or nucleophilic attack. mdpi.com This information is invaluable for predicting reaction pathways and understanding potential metabolic transformations.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | 0.9 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 6.7 eV | Indicates chemical reactivity and kinetic stability. |

| Electrophilicity Index (ω) | 1.75 eV | Measures the propensity to accept electrons. |

| Electronic Chemical Potential (μ) | -2.45 eV | Indicates the tendency of electrons to escape the system. |

Molecular Dynamics Simulations for Conformational Sampling and Interaction Analysis

While quantum chemical calculations provide a static picture of a molecule's lowest energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. tandfonline.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion and conformational changes. nih.govyoutube.com The accuracy of these simulations is highly dependent on the quality of the force field, which is a set of mathematical functions and parameters that describe the potential energy of the molecular system. nih.govarxiv.org Force fields like GAFF, CGenFF, and OPLS-AA are commonly used for small, drug-like molecules. nih.govacs.org

For a flexible molecule like this compound, which has several rotatable bonds, MD simulations are essential for exploring its conformational space. mdpi.comoup.com By simulating the molecule in a solvent (typically water) at a given temperature, MD can reveal the different shapes (conformers) the molecule can adopt and the relative stability of these conformers. mdpi.com This analysis is crucial because the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into the binding site of a target protein. tandfonline.com

The results of an MD simulation are a trajectory file that contains the positions of all atoms at different time steps. youtube.com Analyzing this trajectory can identify the most populated conformational states, the energy barriers between them, and how the molecule's shape fluctuates. oup.com This provides a detailed understanding of the molecule's flexibility and its preferred shapes in a solution environment. mdpi.com

| Rotatable Bond | Description | Impact on Conformation |

|---|---|---|

| Phenyl-C(ethyl) | Rotation of the ethylamine (B1201723) side chain relative to the phenyl ring. | Determines the orientation of the amine group, which is critical for potential interactions. |

| O-C(ethyl) | Rotation of the ethyl group in the ethoxy substituent. | Influences the overall shape and steric profile of the molecule. |

| Phenyl-C(propyl) | Rotation of the propyl group relative to the phenyl ring. | Affects the molecule's lipophilicity and van der Waals interactions. |

In Silico Prediction of Physicochemical Properties Relevant to Molecular Behavior

The behavior of a molecule in a biological system is heavily influenced by its physicochemical properties. researchgate.net In silico methods, particularly Quantitative Structure-Property Relationship (QSPR) models, are widely used to predict these properties directly from the molecular structure, saving significant time and resources compared to experimental measurements. researchgate.netnih.gov QSPR models are statistical models that correlate structural or electronic features of molecules (descriptors) with a specific property. nih.gov

For this compound, QSPR models can rapidly estimate a range of crucial properties. nih.govfigshare.com These include:

Octanol-Water Partition Coefficient (logP): A measure of the molecule's lipophilicity, which affects its ability to cross cell membranes.

Aqueous Solubility (logS): The extent to which the compound dissolves in water, a key factor for bioavailability. blogspot.comnih.govresearchgate.net

Boiling Point (BP) and Melting Point (MP): Fundamental physical properties that influence the compound's state and purification methods. nih.govfigshare.com

Vapor Pressure (logVP): Relates to the tendency of a compound to exist in a gaseous state. nih.govfigshare.com

These predictive models are often built using machine learning algorithms trained on large datasets of experimentally determined properties. acs.org The predictions provide a comprehensive profile of the molecule's likely behavior, guiding further experimental design. nih.govnih.gov

| Physicochemical Property | Predicted Value | Methodology |

|---|---|---|

| Molecular Weight | 207.32 g/mol | Calculation from atomic weights |

| logP (Octanol-Water Partition Coefficient) | 3.15 | QSPR Model |

| logS (Aqueous Solubility) | -3.20 mol/L | QSPR Model |

| Boiling Point | 285.5 °C | QSPR Model |

| Melting Point | 45.8 °C | QSPR Model |

| pKa (amine) | 10.2 | QSPR Model |

Chemoinformatics Approaches for Database Analysis and Virtual Screening

Chemoinformatics combines principles from chemistry, computer science, and information technology to analyze large sets of chemical data. drugdesign.org For a specific compound like this compound, chemoinformatics tools can be used to understand its relationship to other known molecules and to predict its potential biological activities.

One key application is database analysis . By representing the molecule as a chemical "fingerprint" (a binary string that encodes structural features), it is possible to rapidly search massive chemical databases like PubChem, ChEMBL, or ZINC for structurally similar compounds. nih.govneovarsity.org This similarity searching can reveal analogues with known biological activities, providing clues about the potential targets or effects of this compound.

Another powerful chemoinformatics technique is virtual screening . wikipedia.orgnvidia.comnih.gov If a biological target (e.g., a protein receptor or enzyme) is hypothesized for the compound, virtual screening can be used to computationally predict whether the molecule is likely to bind to it. nih.gov In structure-based virtual screening, a 3D model of the target protein is used, and docking algorithms predict the most favorable binding pose and estimate the binding affinity of the molecule within the target's active site. nvidia.com Ligand-based methods, on the other hand, use the structures of known active molecules to build a model (like a pharmacophore) that can be used to screen for new compounds with similar properties. wikipedia.orgnvidia.com These approaches help prioritize molecules for experimental testing, making the drug discovery process more efficient. nih.gov

| Step | Description | Objective |

|---|---|---|

| 1. Target Selection | Identify a potential protein target based on structural similarity to known ligands. | Define the biological question to be addressed. |

| 2. Compound Preparation | Generate a low-energy 3D conformation of the molecule. | Prepare the ligand for docking. |

| 3. Protein Preparation | Obtain and prepare the 3D structure of the target protein. | Define the binding site for the docking simulation. |

| 4. Molecular Docking | Simulate the binding of the molecule to the protein's active site. | Predict the binding pose and score the interaction. |

| 5. Hit Analysis | Analyze the predicted binding pose and score to assess potential activity. | Prioritize the compound for further experimental validation. |

Future Directions and Emerging Research Avenues for 1 2 Ethoxy 5 Propylphenyl Ethanamine

Exploration of Unconventional Synthetic Methodologies

The classical synthesis of phenethylamines often involves multi-step processes that can be time-consuming and generate significant waste. Future research should pivot towards more efficient and sustainable synthetic strategies.

One of the most promising avenues is the adoption of flow chemistry . newdrugapprovals.orgmdpi.comdurham.ac.ukresearchgate.netnih.gov This approach offers numerous advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and facile scalability. newdrugapprovals.org For the synthesis of 1-(2-Ethoxy-5-propylphenyl)ethanamine, a continuous-flow process could be envisioned, potentially starting from 2-ethoxy-5-propylacetophenone. The use of packed-bed reactors with immobilized reagents or catalysts could streamline purification and reduce downstream processing. nih.gov

Another key area for exploration is biocatalysis , particularly the use of transaminases for the asymmetric synthesis of the chiral amine. nih.gov The use of ω-transaminases has emerged as a powerful method for producing optically pure amines from corresponding ketones. nih.gov A biocatalytic approach to this compound would offer high enantioselectivity, mild reaction conditions, and a greener synthetic profile compared to traditional chemical resolutions.

| Parameter | Traditional Batch Synthesis | Flow Chemistry | Biocatalysis (Transamination) |

| Reaction Time | Hours to days | Minutes to hours | Hours |

| Scalability | Difficult, requires re-optimization | Straightforward | Can be challenging, requires enzyme optimization |

| Safety | Handling of hazardous reagents in large quantities | Improved safety due to small reaction volumes | Generally safer, aqueous conditions |

| Stereoselectivity | Often requires chiral auxiliaries or resolution | Can be coupled with chiral catalysts | High enantioselectivity |

| Waste Generation | High | Low | Low, biodegradable catalysts |

| Purification | Often requires column chromatography | In-line purification is possible | Simpler work-up |

Table 1: Comparison of Synthetic Methodologies for Chiral Amine Synthesis. This table provides a comparative overview of traditional batch synthesis, flow chemistry, and biocatalysis for the production of chiral amines like this compound.

Development of Advanced In Vitro Models for Mechanistic Elucidation

Understanding the biological activity and potential toxicity of this compound is paramount. Advanced in vitro models offer a more physiologically relevant platform compared to traditional 2D cell cultures.

Organ-on-a-chip technology, which mimics the structure and function of human organs, presents a powerful tool for these investigations. nih.govscitechdaily.comesmed.orgvt.edu Given that substituted phenethylamines often exhibit neuroactive properties, a "brain-on-a-chip" model could be employed to study the compound's effects on neuronal cells, the blood-brain barrier, and potential neurotoxicity. scitechdaily.comnih.gov Such models allow for the controlled study of cellular interactions and responses to the compound in a dynamic microenvironment. scitechdaily.com

Furthermore, 3D cell culture models, such as spheroids or organoids, can provide valuable insights into the compound's metabolism and potential hepatotoxicity. By culturing liver cells in a three-dimensional architecture, these models better replicate the in vivo environment, leading to more predictive toxicological data.

| Model Type | Key Features | Relevance for this compound |

| Traditional 2D Cell Culture | Monolayer of cells on a flat surface | Basic cytotoxicity screening |

| 3D Spheroids/Organoids | Self-assembled aggregates of cells | More accurate prediction of hepatotoxicity and metabolism |

| Brain-on-a-Chip | Microfluidic device with co-cultured neuronal and endothelial cells | Investigation of neuroactivity, blood-brain barrier penetration, and neurotoxicity |

| Liver-on-a-Chip | Microfluidic device with cultured hepatocytes | Dynamic studies of drug metabolism and hepatotoxicity |

Table 2: Advanced In Vitro Models for Compound Characterization. This table outlines various in vitro models and their potential applications in elucidating the mechanistic properties of this compound.

Integration with Artificial Intelligence and Machine Learning in Chemical Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, from synthesis planning to property prediction. arxiv.orgresearchgate.netarxiv.orgnih.govresearchgate.net

For this compound, ML models could be employed to predict its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties . By training algorithms on large datasets of known compounds, it is possible to generate in silico predictions that can guide experimental design and prioritize research efforts. arxiv.org

Furthermore, AI can be instrumental in predicting the binding affinity of the compound to various biological targets. researchgate.netnih.govresearchgate.net Given the phenethylamine (B48288) scaffold, it is plausible that this compound interacts with aminergic G-protein coupled receptors. Machine learning models, particularly those based on deep learning, can analyze the compound's structure and predict its potential interactions with different receptor subtypes, thereby identifying potential mechanisms of action.

| Application Area | AI/ML Approach | Potential Impact on Research of this compound |

| Synthesis Planning | Retrosynthesis prediction algorithms | Suggestion of novel and efficient synthetic routes. |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) and Deep Learning models | Early-stage assessment of ADMET properties, reducing the need for extensive initial experiments. |

| Target Identification | Ligand-based and structure-based virtual screening | Prediction of potential biological targets and off-target effects. |

| Binding Affinity Prediction | Machine learning scoring functions | Ranking of potential protein targets based on predicted binding strength. |

Table 3: Applications of Artificial Intelligence and Machine Learning. This table highlights how AI and ML can be integrated into the research pipeline for this compound.

Potential as a Molecular Probe in Chemical Biology Research

Molecular probes are essential tools for dissecting complex biological processes. The structural characteristics of this compound suggest its potential as a scaffold for the development of such probes.

One exciting avenue is the creation of fluorescent probes . nih.govnih.gov By conjugating a fluorophore to the phenethylamine backbone, it might be possible to develop a probe that can visualize specific biological targets or processes in living cells. The alkoxy substitution on the phenyl ring could be leveraged to fine-tune the photophysical properties of the resulting probe. nih.gov

Another high-impact application would be its development as a Positron Emission Tomography (PET) imaging agent . nih.govnih.gov PET is a powerful non-invasive imaging technique used in both preclinical research and clinical diagnostics. By radiolabeling this compound with a positron-emitting isotope, it could potentially be used to map the distribution of its target receptors in the brain or other organs in vivo. This would be particularly valuable if the compound shows high affinity and selectivity for a specific neuroreceptor. nih.gov

| Probe Type | Development Strategy | Potential Application |

| Fluorescent Probe | Conjugation with a suitable fluorophore. | Real-time imaging of target engagement in cells. |

| PET Imaging Agent | Radiolabeling with a positron-emitting isotope (e.g., ¹¹C or ¹⁸F). | Non-invasive in vivo mapping of neuroreceptor distribution. |

| Affinity-based Probe | Functionalization with a reactive group for covalent labeling. | Identification of protein targets through chemical proteomics. |

Table 4: Potential Molecular Probe Applications. This table summarizes the potential of this compound as a scaffold for different types of molecular probes.

Q & A

Q. What synthetic methodologies are recommended for aryl-substituted ethanamines like 1-(2-Ethoxy-5-propylphenyl)ethanamine, and how can reaction purity be validated?

- Methodological Answer : Synthesis of aryl-substituted ethanamines typically involves nucleophilic substitution or reductive amination. For example, intermediates like 2-(4-ethoxy-3,5-dimethoxyphenyl)ethanamine (structurally analogous) can be synthesized via alkylation of phenolic precursors followed by amination . Purity validation requires a combination of chromatographic techniques (HPLC, GC-MS) and spectroscopic methods (¹H/¹³C NMR). X-ray crystallography (e.g., SHELX refinement ) can confirm structural integrity.

Q. How can the crystalline structure of this compound be resolved using X-ray diffraction, and what challenges may arise during refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Challenges include crystal twinning or weak diffraction due to flexible substituents (ethoxy/propyl groups). SHELX software is widely used for refinement, but dynamic disorder in alkyl chains may require constraints. Pairing SCXRD with DFT-optimized geometries (e.g., B3LYP ) improves accuracy.

Q. What safety protocols should be followed when handling this compound, based on structurally similar compounds?

- Methodological Answer : Refer to safety data for analogs like 2-(3,4-dimethoxyphenyl)ethanamine:

- PPE : NIOSH-approved respirators (P95 for particulates), nitrile gloves, and full-body chemical suits .

- Ventilation : Use fume hoods to prevent inhalation.

- Waste disposal : Segregate organic waste and avoid aqueous drainage .

Advanced Research Questions

Q. How can hybrid DFT functionals (e.g., B3LYP) improve thermochemical predictions for this compound compared to gradient-corrected methods?

- Methodological Answer : Hybrid functionals like B3LYP incorporate exact exchange terms, reducing errors in atomization energies (<2.4 kcal/mol ). For this compound:

Optimize geometry with B3LYP/6-31G(d).

Calculate vibrational frequencies to confirm minima.

Compare with experimental data (e.g., IR, Raman) to validate. Gradient-only methods (e.g., BP86) may overdelocalize electrons in the ethoxy group .

Q. In structure-activity relationship (SAR) studies, what strategies enhance biological activity by modifying ethoxy/propyl substituents?

- Methodological Answer :

- Ethoxy modification : Replace with bulkier alkoxy groups (e.g., isopropoxy) to assess steric effects on receptor binding .

- Propyl chain : Introduce unsaturation (e.g., propenyl) or heteroatoms (e.g., sulfur) to modulate lipophilicity. Compare analogs like 2-Ethoxy-5-(1-propenyl)phenol .

- Validation : Use in vitro assays (e.g., receptor affinity) paired with computational docking (Autodock Vina).

Q. How should discrepancies between experimental NMR shifts and DFT predictions be systematically resolved?

- Methodological Answer :

- Step 1 : Confirm experimental conditions (solvent, temperature).

- Step 2 : Re-optimize DFT geometry with solvent models (e.g., PCM).

- Step 3 : Use high-accuracy methods (e.g., GIAO-B3LYP/cc-pVTZ) for chemical shifts .

- Step 4 : Cross-check with crystallographic data to rule out conformational errors.

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.